iNOS Inhibition: 7-Nitro-1H-indole-2-carbothioamide Demonstrates Quantifiable Potency
7-Nitro-1H-indole-2-carbothioamide inhibits iNOS-mediated nitric oxide (NO) production in IL-1beta/IFNgamma-stimulated rat RINmF cells with an IC50 value of 40.2 μM [1]. This inhibitory activity provides a quantitative benchmark for its anti-inflammatory potential. While direct comparator data within the same assay system is limited, this value positions the compound as a moderate iNOS inhibitor compared to more potent indole-based iNOS inhibitors described in the literature, which can achieve nanomolar IC50 values in optimized scaffolds [2].
| Evidence Dimension | iNOS inhibition (IC50) |
|---|---|
| Target Compound Data | 40.2 μM (40,200 nM) |
| Comparator Or Baseline | Optimized indole-based iNOS inhibitors (e.g., certain substituted indole-2-carboxamides) have been reported with IC50 values in the low nanomolar range (e.g., < 100 nM) in similar assays |
| Quantified Difference | Target compound is approximately 400-fold less potent than highly optimized iNOS inhibitors, but represents a distinct chemical starting point |
| Conditions | IL-1beta/IFNgamma-stimulated rat RINmF cells; NO production measured by Griess reaction |
Why This Matters
This quantifiable iNOS inhibitory activity justifies the procurement of 7-nitro-1H-indole-2-carbothioamide as a tool compound for studying iNOS-mediated pathways in inflammatory models, distinct from more potent but structurally divergent iNOS inhibitors.
- [1] BindingDB. CHEMBL2414851: IC50 = 40.2 μM for inhibition of iNOS-mediated NO production in IL-1beta/IFNgamma-stimulated rat RINmF cells. View Source
- [2] Minhas, R., et al. (2020). Design and synthesis of new indole-based aromatase/iNOS inhibitors. European Journal of Medicinal Chemistry, 207, 112745. View Source
